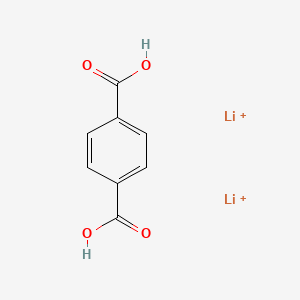

Terephthalic acid, lithium salt

Description

Contextualization within Organic Electrode Materials for Energy Storage Systems

Organic electrode materials represent a significant departure from the traditional metal-based inorganic compounds used in most commercial batteries. rsc.org These organic materials are broadly categorized into small-molecule compounds and high-molecule polymers. researchgate.net Lithium terephthalate (B1205515) falls into the category of small organic carbonyl compounds, which are noted for their potential for high theoretical capacities and fast kinetics. researchgate.net

The primary advantage of organic electrodes lies in their tunable molecular structures, low cost, and derivation from sustainable resources. researchgate.netdiva-portal.org Unlike their inorganic counterparts, which rely on the crystal lattice structure for ion intercalation, the charge storage mechanism in organic materials is based on redox-active organic moieties. rsc.orgsemanticscholar.org This flexibility allows for their potential use in a variety of energy storage systems, including lithium-ion and sodium-ion batteries, as the choice of counter-ion is less restrictive. rsc.orgnih.gov However, a common challenge with small organic molecules is their tendency to dissolve in the liquid electrolytes used in batteries, which can lead to capacity fade. researchgate.net

Significance in Rechargeable Lithium-Ion Battery Technologies

Lithium terephthalate is particularly significant as a high-performance anode material for lithium-ion batteries (LIBs). acs.org Its electrochemical activity was first highlighted by researchers who discovered its high theoretical gravimetric capacity of approximately 300 mAh/g, which is comparable to the 372 mAh/g of conventionally used graphite (B72142). acs.orgresearchgate.net It operates at a flat reduction potential of about 0.8 V versus Li+/Li, which is a desirable characteristic for an anode. acs.orgresearchgate.net

Recent research has demonstrated that thin films of lithium terephthalate can be fabricated using a combined atomic/molecular layer deposition (ALD/MLD) technique. acs.org This method produces crystalline films, which is highly advantageous for an electrode material. acs.org These films exhibit excellent rate capability without the need for conductive additives, which are often required for organic electrodes to improve their conductivity. acs.orgnih.gov Furthermore, the performance and stability of lithium terephthalate electrodes can be significantly enhanced. When a thin protective layer of a solid-state electrolyte like lithium phosphorus oxynitride (LiPON) is applied, the electrode shows exceptional stability, with high capacity retention over hundreds of charge/discharge cycles. acs.org

The electrochemical properties can also be influenced by the material's crystal structure, or polymorphism. semanticscholar.org Different polymorphs of a related compound, dilithium (B8592608) (2,3-dilithium-oxy)-terephthalate, have been shown to operate at different voltages, indicating that crystal chemistry plays a crucial role in optimizing the performance of these organic materials. semanticscholar.org

Detailed Research Findings on Lithium Terephthalate Performance

The following table summarizes key performance metrics for lithium terephthalate electrodes as reported in scientific literature.

| Performance Metric | Value | Cycling Conditions | Notes |

| Theoretical Gravimetric Capacity | 300 mAh/g | - | Based on the redox reaction of the terephthalate moiety. acs.orgresearchgate.net |

| Operating Potential | ~0.8 V vs. Li+/Li | - | acs.orgresearchgate.net |

| Capacity Retention | >97% | After 200 cycles at 3.2 C | For ALD/MLD thin film with LiPON coating. acs.org |

| Capacity Retention | ~82% | After 500 cycles at 6.4 C | For ALD/MLD thin film with LiPON coating. acs.org |

| Average Coulombic Efficiency | 99.7% | At 3.2 C | For ALD/MLD thin film with LiPON coating. acs.org |

| Average Coulombic Efficiency | 99.8% | At 6.4 C | For ALD/MLD thin film with LiPON coating. acs.org |

Historical Development and Key Milestones in Organic Electrodes

The exploration of organic materials for battery electrodes dates back to the 1960s and 1970s. rsc.orgdiva-portal.org Early research investigated various small organic molecules, including quinones and dichloroisocyanuric acid, as potential cathode materials. rsc.orgdiva-portal.org This was followed by studies on conjugated polymers like polyacetylene, polypyrrole, and polyaniline. rsc.org

However, interest in organic electrodes waned with the development and successful commercialization of high-performance inorganic transition metal oxides, such as lithium cobalt oxide, which became the standard for lithium-ion batteries. rsc.orgdiva-portal.org

The past decade has seen a major resurgence in research on organic electrode materials. rsc.orgnih.gov This renewed interest is driven by the need for inexpensive, safe, and sustainable energy storage systems to meet growing global demand. rsc.orgnih.gov A key milestone in this revival was the discovery of the electrochemical properties of bulk lithium terephthalate by the research group of J.M. Tarascon, which established it as a viable and attractive anode material. acs.org Since then, efforts have focused on overcoming challenges like low conductivity and dissolution in electrolytes through strategies such as molecular engineering, polymerization, and advanced fabrication techniques like ALD/MLD. acs.orgresearchgate.netnih.gov

Structure

3D Structure of Parent

Properties

CAS No. |

28313-49-7 |

|---|---|

Molecular Formula |

C8H6Li2O4+2 |

Molecular Weight |

180.1 g/mol |

IUPAC Name |

dilithium;terephthalic acid |

InChI |

InChI=1S/C8H6O4.2Li/c9-7(10)5-1-2-6(4-3-5)8(11)12;;/h1-4H,(H,9,10)(H,11,12);;/q;2*+1 |

InChI Key |

RCRBCNZJGBTYDI-UHFFFAOYSA-N |

Canonical SMILES |

[Li+].[Li+].C1=CC(=CC=C1C(=O)O)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Fabrication Techniques

Solution-Based Synthesis Approaches

Solution-based methods are common for producing lithium terephthalate (B1205515) powder. These techniques involve the reaction of precursors in a liquid medium, followed by precipitation and recovery of the final product.

A straightforward and common method for synthesizing dilithium (B8592608) terephthalate is through a direct acid-base neutralization reaction. This pathway involves reacting terephthalic acid (H₂C₈H₄O₄), a dicarboxylic acid, with a lithium-containing base in a suitable solvent, typically water.

One documented approach involves the reaction of terephthalic acid with lithium hydroxide (B78521) (LiOH). The reaction in an aqueous solution yields lithium terephthalate and water. Similarly, lithium oxide (Li₂O) can be used as the base, reacting with terephthalic acid in an aqueous suspension to precipitate the lithium salt. acs.org The resulting product, dilithium terephthalate, can then be isolated by evaporating the solvent. acs.org

Table 1: Summary of Acid-Base Reaction for Lithium Terephthalate Synthesis

| Reactant 1 | Reactant 2 | Solvent | Method | Product |

| Terephthalic Acid (H₂C₈H₄O₄) | Lithium Hydroxide (LiOH) | Water/Ethanol (B145695) | Mixing and precipitation | Lithium Terephthalate (Li₂C₈H₄O₄) |

| Terephthalic Acid (H₂C₈H₄O₄) | Lithium Oxide (Li₂O) | Aqueous Suspension | Precipitation and evaporation | Dilithium Terephthalate (Li₂tpht) |

Hydrothermal and solvothermal methods are versatile techniques for synthesizing crystalline materials from solutions under elevated temperature and pressure. These methods are particularly useful for producing metal-organic frameworks (MOFs). In a hydrothermal synthesis, water is used as the solvent, whereas a solvothermal synthesis employs an organic solvent. mdpi.comchemsociety.org.ng The reactions are carried out in a sealed vessel, often a stainless-steel autoclave, allowing for temperatures above the solvent's boiling point. berkeley.edu

A novel metal-organic framework incorporating lithium and terephthalate has been synthesized using a hydrothermal method. This compound, formulated as [LiY(BDC)₂(H₂O)·2(H₂O)] (where H₂BDC is terephthalic acid), was produced as a single phase under hydrothermal conditions. rsc.org This demonstrates the utility of hydrothermal synthesis in creating complex, crystalline structures containing lithium terephthalate units. rsc.org While literature on the direct solvothermal synthesis of simple lithium terephthalate is less common, the general principles are widely applied for other lithium-containing materials and MOFs, using solvents like ethanol or ethylene (B1197577) glycol. vistas.ac.inrsc.orgmdpi.com

Table 2: Example of Hydrothermal Synthesis for a Lithium Terephthalate-Based MOF

| Compound | Precursors | Solvent | Method | Temperature | Time |

| [LiY(BDC)₂(H₂O)·2(H₂O)] | Yttrium(III) salt, Lithium(I) salt, Terephthalic Acid | Water | Hydrothermal | Not specified | Not specified |

Data derived from a study on a novel metal-organic framework. rsc.org

Mechanochemical synthesis is a solvent-free or low-solvent method that utilizes mechanical energy, such as grinding or milling, to induce chemical reactions. rsc.org This approach offers advantages in terms of sustainability by reducing or eliminating the need for solvents. rsc.org

A reported method for synthesizing dilithium terephthalate involves the simple grinding of solid lithium carbonate (Li₂CO₃) and terephthalic acid (H₂C₈H₄O₄) together in an agate mortar. acs.org This direct, solid-state reaction demonstrates a simple and environmentally friendly alternative to solution-based pathways for producing the compound. acs.org Mechanochemical methods are effective in preparing bulk quantities of materials and can sometimes lead to the formation of unique phases that are not accessible through traditional thermal methods. matec-conferences.org

Thin Film Deposition Techniques

For applications requiring precise control over thickness and conformation, such as in microelectronics and thin-film batteries, advanced deposition techniques are employed to fabricate high-quality lithium terephthalate films.

Atomic Layer Deposition (ALD) and its counterpart, Molecular Layer Deposition (MLD), are vapor-phase techniques renowned for their ability to deposit ultrathin, conformal films with atomic- or molecular-level precision. rsc.org The process relies on sequential, self-limiting surface reactions. berkeley.eduresearchgate.net The combined ALD/MLD technique has been successfully used to fabricate high-quality, electrochemically active thin films of lithium terephthalate. berkeley.edursc.org

This method allows for the growth of crystalline lithium terephthalate films directly on a substrate, a highly desirable trait for electrode materials that is uncommon for hybrid inorganic-organic films. berkeley.eduresearchgate.net The resulting films exhibit excellent rate capability even without the need for conductive additives. berkeley.eduresearchgate.net The performance and stability of these films can be further improved by coating them with a protective layer, such as the solid-state electrolyte lithium phosphorus oxynitride (LiPON), also deposited by ALD. chemsociety.org.ngberkeley.edu

The ALD/MLD process for lithium terephthalate involves the sequential exposure of a substrate to two gaseous precursors: a lithium-containing precursor and an organic precursor. The specific precursors used are a lithium β-diketonate, Li(thd) (where thd = 2,2,6,6-tetramethyl-3,5-heptanedionate), and terephthalic acid (TPA), also known as benzene-1,4-dicarboxylic acid. berkeley.edursc.org

The ALD/MLD cycle consists of four steps:

Pulse of the Li(thd) precursor.

Purge with an inert gas (e.g., nitrogen) to remove unreacted precursor and byproducts.

Pulse of the terephthalic acid precursor.

Purge with the inert gas.

This cycle is repeated until the desired film thickness is achieved. The growth is self-limiting, meaning that once the surface is saturated with one precursor, no further reaction occurs, which ensures high conformity and precise thickness control. berkeley.eduresearchgate.net The deposition is typically carried out in a flow-type hot-wall ALD reactor within a temperature range of 200–280 °C. berkeley.edu At 200 °C, a growth rate of approximately 3.0 Å per cycle has been reported. rsc.org

Table 3: Precursors and Process Parameters for ALD/MLD of Lithium Terephthalate

| Parameter | Details |

| Lithium Precursor | Li(thd) (Lithium 2,2,6,6-tetramethyl-3,5-heptanedionate) |

| Organic Precursor | Terephthalic Acid (TPA) |

| Deposition Temperature | 200–280 °C berkeley.eduresearchgate.net |

| Li(thd) Source Temperature | 175 °C berkeley.edu |

| TPA Source Temperature | 185 °C berkeley.edu |

| Typical Pulse/Purge Times | Li(thd): 4 s pulse / 4 s purge; TPA: 10 s pulse / 30 s purge berkeley.edu |

| Growth Per Cycle (GPC) | ~3.0 Å/cycle (at 200 °C) rsc.org |

Atomic/Molecular Layer Deposition (ALD/MLD) of Lithium Terephthalate Thin Films

Process Parameter Optimization for Film Growth and Saturation Behavior

The fabrication of high-quality thin films of lithium terephthalate is critical for its application in areas such as battery electrodes. The properties of these films are highly dependent on the deposition process parameters. Techniques like radio frequency (RF) magnetron sputtering, analogous to methods used for other lithium-based films like lithium phosphorus oxynitride (LIPON), offer a pathway for fabrication. ephys.kz Optimization of parameters such as RF power, gas flow conditions, and target-substrate distance is crucial to achieving desired film characteristics. ephys.kz

For lithium terephthalate films, key parameters influencing growth and saturation include substrate temperature, deposition pressure, and the stoichiometry of precursors. These factors control the nucleation and growth kinetics, crystallinity, and surface morphology of the film. For instance, higher substrate temperatures may enhance crystallinity but can also lead to desorption of volatile precursors, affecting the film's composition. The saturation behavior, which dictates the maximum incorporation of lithium into the terephthalate structure, is a complex function of these parameters. Achieving a stable and uniform lithium distribution is essential for consistent electrochemical performance.

Table 1: Influence of Deposition Parameters on Lithium Terephthalate Film Properties This table is illustrative, based on general principles of thin-film deposition.

| Parameter | Potential Effect on Film Growth | Potential Effect on Saturation Behavior |

|---|---|---|

| Substrate Temperature | Affects crystallinity, grain size, and surface roughness. | Influences lithium mobility and incorporation efficiency. |

| Deposition Pressure | Modifies the mean free path of sputtered particles, affecting film density and uniformity. | Can impact the reactivity of lithium with the terephthalate precursor on the substrate surface. |

| RF Power | Controls the deposition rate and energy of sputtered species. | Higher energy can improve adatom mobility, potentially leading to more stable phase formation. |

| Gas Flow (e.g., Argon) | Influences plasma density and stability during sputtering. | Affects the chemical environment at the substrate, which can influence lithiation. |

In Situ Lithiation during Fabrication

In situ lithiation refers to the formation of the lithium terephthalate compound directly during the fabrication of a device component, such as a battery anode. This approach can create unique nanostructures with enhanced performance. A notable example involves the use of metal-organic frameworks (MOFs) as precursors for lithium-ion battery electrodes. researchgate.net

In one study, terephthalate-based MOF nanosheets were used as the initial electrode material. During the first electrochemical lithiation/de-lithiation cycles, the MOF structure undergoes a transformation. This in situ electrochemical reconstruction converts the original material into a composite structure featuring metal oxide nanocrystals embedded within a porous lithium terephthalate matrix. researchgate.net This process creates an intimate contact between the conductive matrix and the active material, leading to high capacity and long cycle life. researchgate.net The resulting anode delivered a high initial capacity of 1582.4 mAh g⁻¹ and maintained a reversible capacity of 502.6 mAh g⁻¹ at a high current density after 2000 cycles. researchgate.net Techniques such as in situ Raman spectroscopy can be employed to track the dynamic structural and chemical changes during these de/lithiation processes. researchgate.net

Another approach involves the direct integration of a lithium metal mesh into a battery cell during assembly, which then spontaneously prelithiates the anode material upon addition of the electrolyte. nih.gov While demonstrated for silicon anodes, this principle of in situ prelithiation could be adapted for terephthalate-based materials to compensate for initial capacity loss. nih.gov

Table 2: Example of In Situ Lithiation via Electrochemical Reconstruction

| Precursor Material | Process | Resulting Material | Key Performance Metric |

|---|

Sustainable Synthesis and Upcycling Routes

Chemical Depolymerization of Poly(ethylene terephthalate) (PET) Waste

A significant advancement in sustainable chemistry is the upcycling of post-consumer poly(ethylene terephthalate) (PET) waste to produce valuable chemicals, including terephthalic acid (TPA), the precursor for its lithium salt. rsc.org Chemical depolymerization breaks down the long polymer chains of PET into its constituent monomers, TPA and ethylene glycol (EG). nih.gov This approach not only mitigates plastic pollution but also provides a non-petroleum-based feedstock for chemical synthesis. rsc.org

Several chemical depolymerization methods have been developed and optimized:

Alkaline Hydrolysis : This process uses a base, such as sodium hydroxide (NaOH), often in a water-ethanol medium, to break the ester bonds in PET. encyclopedia.pubnih.gov Studies have focused on optimizing parameters like pH, NaOH concentration, and reaction time to enhance TPA recovery from post-consumer PET bottles at low temperatures. nih.gov This method has achieved PET conversion rates over 90% and produced TPA with a purity of 99.6%. nih.gov In some variations, the product is a terephthalate salt, which can be converted to TPA by adding acid. nih.gov

Glycolysis : In this process, PET reacts with excess ethylene glycol, often in the presence of a catalyst like zinc acetate, to yield bis(2-hydroxyethyl) terephthalate (BHET). researchgate.netacs.org The BHET can then be further processed to obtain TPA. Optimization of parameters such as catalyst amount, EG-to-PET ratio, and temperature can lead to a PET conversion of 100% and a BHET yield of 80%. researchgate.net

Mechanochemistry : This novel approach uses mechanical force, such as ball milling, to induce chemical reactions. The depolymerization of PET into TPA has been successfully achieved at room temperature and pressure through milling with sodium hydroxide, reaching conversions and isolated monomer yields of up to 99%. specialchem.com

These upcycling routes represent a viable path toward a circular economy, transforming plastic waste into high-performance materials like lithium terephthalate for applications in energy storage. mdpi.com

Table 3: Comparison of PET Chemical Depolymerization Methods for TPA Production

| Method | Reagents/Catalysts | Typical Temperature | Key Findings |

|---|---|---|---|

| Alkaline Hydrolysis | NaOH, Water/Ethanol nih.gov | Low Temperature nih.gov | >90% PET conversion; 99.6% TPA purity achieved. nih.gov |

| Glycolysis | Ethylene Glycol, Zinc Acetate researchgate.net | ~196 °C researchgate.net | 100% PET conversion; 80% yield of BHET monomer. researchgate.net |

| Mechanochemistry | Sodium Hydroxide (solid-state) specialchem.com | Ambient Temperature specialchem.com | Up to 99% conversion and isolated yield of TPA. specialchem.com |

Structural Elucidation and Advanced Characterization

Crystal Structure Determination

X-ray Diffraction (XRD) Analysis

X-ray diffraction (XRD) is a primary and powerful technique for analyzing the crystalline structure of materials like lithium terephthalate (B1205515). mdpi.commalvernpanalytical.com By bombarding the material with X-rays and analyzing the resulting diffraction pattern, researchers can deduce information about the unit cell size, symmetry, and the arrangement of atoms within the crystal lattice. mdpi.com This technique is instrumental in identifying the phase and purity of synthesized Li₂TPA. malvernpanalytical.com

Powder X-ray diffraction (PXRD) is a widely used method for the characterization of polycrystalline materials. In the context of lithium terephthalate and its derivatives, PXRD patterns are essential for initial phase identification and for tracking structural changes. researchgate.netacs.org For instance, in a study of a related compound, dilithium (B8592608) 2-aminoterephthalate (Li₂TP-NH₂), PXRD was used to confirm the crystalline nature of the thin-film samples. researchgate.net The experimental diffraction patterns are often compared with simulated patterns generated from theoretical crystal structures to validate the structural models. researchgate.net

| Compound | Key Findings from PXRD | Reference |

|---|---|---|

| Li₂TP-NH₂ | Confirmed the crystalline structure of thin films and was used in conjunction with LeBail fitting for structure refinement. | researchgate.net |

| Li₄-o-DHT (β-phase) | Le Bail refinement of the PXRD data was used to analyze the monoclinic lattice. | researchgate.net |

For the analysis of thin films, a specialized technique known as Grazing Incidence X-ray Diffraction (GIXRD) is employed. anton-paar.commalvernpanalytical.com This method uses a very small angle of incidence for the X-ray beam, which minimizes penetration into the substrate and maximizes the signal from the thin surface layer. anton-paar.comyoutube.com GIXRD is particularly valuable for studying the crystallographic properties of thin films of materials like lithium terephthalate, providing information on phase, texture, and crystallite orientation without significant interference from the underlying substrate. malvernpanalytical.comspringernature.comnih.gov

Computational Crystal Structure Prediction Algorithms (e.g., USPEX Evolutionary Algorithm)

Predicting the crystal structure of a compound from its chemical composition alone is a significant challenge that computational algorithms have begun to address effectively. uspex-team.orgresearchgate.net The USPEX (Universal Structure Predictor: Evolutionary Xtallography) algorithm is a powerful tool based on an evolutionary approach to predict stable crystal structures. uspex-team.orguspex-team.orggap-ml.org This method has been successfully applied to predict the most probable crystal structure of dilithium 2-aminoterephthalate, a derivative of lithium terephthalate. researchgate.net The algorithm identified a layered monoclinic structure as the lowest-energy candidate. researchgate.net

LeBail Fitting for Structure Refinement

LeBail fitting is a whole-powder-pattern decomposition method used to refine unit cell parameters and extract integrated intensities from a powder diffraction pattern without requiring a full structural model. wikipedia.orgucl.ac.uk This technique is particularly useful when the crystal structure is initially unknown or complex. wikipedia.org In the study of dilithium 2-aminoterephthalate, LeBail fitting of the experimental XRD pattern confirmed that the structure was close to the one predicted by the USPEX algorithm. researchgate.net The fitting process helps to refine the lattice parameters and can reveal subtle structural details, such as monoclinic distortions indicated by the splitting of diffraction peaks. researchgate.net

Analysis of Space Groups and Unit Cell Parameters

The final step in crystal structure determination involves identifying the space group and precisely measuring the unit cell parameters (the lengths of the cell edges and the angles between them). webelements.comresearchgate.net For a derivative of lithium terephthalate, dilithium 2-aminoterephthalate, the USPEX-predicted structure was a monoclinic Pc space group. researchgate.net However, a closer analysis of the XRD pattern, including a very small reflection, suggested a better match with a P2/m symmetry. researchgate.net This highlights the iterative nature of structure determination, where computational predictions are refined against experimental data.

| Parameter | USPEX Predicted (Pc) | Best Fit (P2/m) | Reference |

|---|---|---|---|

| Crystal System | Monoclinic | Monoclinic | researchgate.net |

| Space Group | Pc | P2/m | researchgate.net |

| a (Å) | 8.68 | 8.57 | researchgate.net |

| b (Å) | 5.23 | - | researchgate.net |

| c (Å) | 8.99 | - | researchgate.net |

| β (°) | 93.76 | - | researchgate.net |

Spectroscopic Characterization Techniques

Spectroscopic methods provide in-depth information about the molecular vibrations, electronic structure, and chemical environment of terephthalic acid, lithium salt.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups and probing the coordination environment of the carboxylate groups in lithium terephthalate. The formation of the salt from terephthalic acid results in distinct changes in the infrared spectrum.

The most significant change is the disappearance of the broad O-H stretching band of the carboxylic acid group (typically found around 3000 cm⁻¹) and the characteristic C=O stretching vibration of the acid (around 1680-1700 cm⁻¹). In their place, new bands corresponding to the symmetric and asymmetric stretching vibrations of the carboxylate anion (COO⁻) appear.

The asymmetric stretching vibration of the carboxylate group in lithium terephthalate is typically observed in the region of 1570-1620 cm⁻¹, while the symmetric stretching vibration appears around 1390-1420 cm⁻¹. The exact positions of these bands can be influenced by the coordination mode of the lithium ions with the carboxylate groups. The separation between the asymmetric and symmetric stretching frequencies can provide insights into whether the carboxylate group is acting as a monodentate, bidentate chelating, or bridging ligand. Aromatic C-H and C-C stretching vibrations from the benzene (B151609) ring are also observable in the spectrum.

Table 1: Characteristic FTIR Peak Assignments for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

| ~1612 | Asymmetric stretching of carboxylate (COO⁻) |

| ~1580 | Aromatic C=C stretching |

| ~1427 | Symmetric stretching of carboxylate (COO⁻) |

| ~871-848 | Aromatic C-H out-of-plane bending |

| ~793 | Vibrations of adjacent CH groups on the aromatic ring |

Note: The exact peak positions can vary slightly based on the synthesis method and sample preparation.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in the molecule.

¹H NMR: In the ¹H NMR spectrum of lithium terephthalate, a single signal is expected for the four equivalent aromatic protons on the benzene ring. This signal typically appears as a singlet in the aromatic region (around 7.5-8.0 ppm), confirming the symmetric nature of the terephthalate dianion. The exact chemical shift can be influenced by the solvent and the concentration.

¹³C NMR: The ¹³C NMR spectrum provides further confirmation of the structure. It will show distinct signals for the different carbon atoms. Typically, two signals are observed for the aromatic carbons: one for the two carbons bonded to the carboxylate groups and another for the four carbons bonded to hydrogen atoms. A separate signal for the carboxylate carbons (COO⁻) is also present at a more downfield position (typically >170 ppm).

Table 2: Predicted ¹³C NMR Chemical Shifts for Terephthalic Acid

| Atom | Chemical Shift (ppm) |

| Carboxyl Carbon (C=O) | ~172.5 |

| Aromatic Carbon (C-COO) | ~132.3 |

| Aromatic Carbon (C-H) | ~128.7 |

Note: Data is based on predicted values for the parent acid in D₂O; shifts for the lithium salt will be similar but may vary slightly. np-mrd.org

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition and the chemical and electronic state of the elements within a material. iphy.ac.cn For lithium terephthalate, XPS analysis provides crucial information about the lithium, carbon, and oxygen environments.

The survey spectrum confirms the presence of Li, C, and O. High-resolution spectra of the individual elements offer more detailed insights:

Li 1s: The binding energy of the Li 1s peak is characteristic of lithium in an ionic state, confirming its role as a cation. The binding energy for lithium in compounds like Li₂CO₃ is around 55.4 eV. thermofisher.com The exact value for lithium terephthalate would be expected in a similar range, reflecting the ionic bond with the carboxylate oxygen atoms.

O 1s: The O 1s spectrum can be deconvoluted into components representing the different oxygen environments. The primary component corresponds to the oxygen atoms in the carboxylate groups (C-O⁻).

C 1s: The C 1s spectrum can be resolved into peaks corresponding to the aromatic carbons (C-C/C-H) and the carboxylate carbons (O-C=O). The carboxylate carbon peak appears at a higher binding energy due to its higher oxidation state.

XPS is particularly useful in studying the interfaces of lithium terephthalate when used in applications like batteries, revealing the composition of the solid electrolyte interphase (SEI) layer. iphy.ac.cnresearchgate.net

Raman spectroscopy is a complementary vibrational spectroscopy technique to FTIR. thermofisher.com It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of lithium terephthalate shows characteristic bands that can be used for structural identification.

Key Raman-active modes include the symmetric stretching of the carboxylate groups, which often gives a strong signal. The aromatic ring vibrations, such as the ring breathing mode, are also prominent. For disodium (B8443419) terephthalate, a related compound, bands at 1612 cm⁻¹ (asymmetric COO⁻ stretch) and 1427 cm⁻¹ (symmetric COO⁻ stretch) have been reported. researchgate.netnih.gov Similar bands are expected for the lithium salt. The technique is valuable for studying the degree of ionic association in solution and can provide information on molecular structure and local chemical environments. thermofisher.compragolab.cz

Table 3: Key Raman Shifts for Terephthalate Salts

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

| ~1612 | Asymmetric COO⁻ stretching |

| ~1427 | Symmetric COO⁻ stretching |

| ~1144 | CH group vibration |

| ~830 | Ring breathing mode |

Note: Data is based on studies of terephthalate salts; specific values for the lithium salt may differ slightly. researchgate.net

Microscopic and Morphological Analysis

Scanning Electron Microscopy (SEM) is a fundamental tool for characterizing the morphology of lithium terephthalate powders and films. labcompare.com SEM images reveal the particle shape, size distribution, and surface texture of the material. The morphology can vary significantly depending on the synthesis method (e.g., solid-state reaction, hydrothermal synthesis, precipitation).

Observations from SEM studies can show a range of morphologies, from irregular agglomerates to more defined structures like nanorods, platelets, or micro-sized particles. For instance, some preparations might yield rough and porous surfaces. researchgate.net The porosity and particle size are critical parameters, especially when the material is used as an electrode in lithium-ion batteries, as they directly influence the electrode-electrolyte contact area and ion diffusion pathways. thermofisher.combatterypowertips.com

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) is a powerful microscopy technique utilized for the high-resolution characterization of materials, providing detailed information on morphology, crystal structure, and composition at the nanoscale. nih.govresearchgate.net In the context of lithium-ion battery (LIB) materials, TEM is indispensable for the real-time examination of structural changes and phase transitions that occur during electrochemical processes. nih.govntnu.no

For this compound (lithium terephthalate), TEM analysis is crucial for visualizing its crystalline nature. Studies on thin films of lithium terephthalate have confirmed that as-deposited films are crystalline, exhibiting a layered crystal structure. acs.org This is a significant characteristic for an electrode material. TEM can be employed to directly observe these layered structures and assess the quality of the crystalline domains.

The methodology often involves the preparation of ultra-thin samples, or lamellae, using techniques like a focused ion beam (FIB) microscope, which are then analyzed. ntnu.no Advanced TEM techniques, such as center-of-mass scanning transmission electron microscopy (CoM-STEM), have been developed to effectively image light elements like lithium simultaneously with heavier elements, which is critical for understanding the distribution and behavior of lithium within the material's structure. ornl.gov Through bright-field imaging and scanning TEM modes, researchers can investigate the morphology and identify any degradation mechanisms, such as delamination or oxidation, after electrochemical cycling. ntnu.no

Dynamic Light Scattering (DLS) for Nanoparticle Size Distribution

Dynamic Light Scattering (DLS) is a non-invasive analytical technique used to determine the size distribution and stability of nanoparticles suspended in a liquid. researchgate.netmdpi.com The method works by measuring the intensity fluctuations of scattered laser light caused by the Brownian motion of the particles. wyatt.com Smaller particles move more rapidly, causing faster fluctuations, while larger particles move more slowly, leading to slower fluctuations. By analyzing these fluctuations, the hydrodynamic diameter of the particles can be calculated using the Stokes-Einstein relationship. nanocomposix.com

DLS is a valuable tool for characterizing lithium terephthalate when synthesized or processed as nanoparticles for applications such as in battery slurries. 3p-instruments.com3p-instruments.com It provides rapid information on the average particle size (Z-average) and the breadth of the size distribution, which is indicated by the Polydispersity Index (PDI). mdpi.com A low PDI value suggests a monodisperse or uniform particle population, which is often desirable for consistent material performance. The technique is highly sensitive and can detect the presence of even small amounts of larger aggregates, which can be critical for the quality control of electrode materials. nih.gov

While DLS measures the hydrodynamic diameter—which includes the core particle and any solvated layers on its surface—it provides a representative size distribution of a large ensemble of particles, making it statistically more representative than microscopy techniques that analyze a smaller population. mdpi.comdelongamerica.com

Below is a table representing typical data output from a DLS analysis for a nanoparticle suspension.

Table 1. Example DLS Data for Nanoparticle Size Distribution.

| Parameter | Value | Description |

|---|---|---|

| Z-Average (d.nm) | 155 | Intensity-weighted mean hydrodynamic diameter. |

| Polydispersity Index (PDI) | 0.18 | A measure of the broadness of the size distribution. |

| Peak 1 Diameter (d.nm) | 148 | The primary particle size detected. |

| Peak 1 % Intensity | 98.2 | The percentage of scattered light intensity from the primary particle population. |

| Peak 2 Diameter (d.nm) | 4950 | A secondary peak indicating the presence of larger particles or aggregates. |

| Peak 2 % Intensity | 1.8 | The percentage of scattered light intensity from the secondary population. |

Film Thickness and Density Determination (e.g., X-ray Reflectivity - XRR)

X-ray Reflectivity (XRR) is a non-destructive analytical technique used to determine the thickness, density, and surface or interfacial roughness of thin films and multilayered structures. measurlabs.comblue-scientific.com The method involves directing a beam of X-rays at a sample's surface at a very small, grazing angle and measuring the intensity of the reflected X-rays. rigaku.com Below a certain critical angle, total external reflection occurs. Above this angle, the X-ray beam penetrates the film, and the reflectivity decreases rapidly. diamond.ac.uk For a thin film on a substrate, interference between X-rays reflected from the film's surface and those reflected from the film-substrate interface creates oscillations in the reflectivity curve, known as Kiessig fringes. diamond.ac.uk The thickness of the film can be precisely calculated from the periodicity of these fringes, while the film's electron density (and thus its mass density) can be determined from the critical angle. rigaku.com

XRR is particularly well-suited for characterizing thin films of lithium terephthalate, especially those produced by methods like atomic/molecular layer deposition (ALD/MLD). aalto.fiacs.org Research has shown that the thickness of ALD/MLD-grown lithium terephthalate films increases linearly with the number of deposition cycles, confirming the self-limiting growth mechanism characteristic of ALD processes. acs.org Furthermore, XRR can reveal how deposition temperature affects the film's density. acs.org This information is vital for optimizing film properties for applications such as high-rate capability anodes in Li-ion batteries. aalto.fiacs.org The technique is reliable for films ranging from a few nanometers to over 150 nanometers in thickness. measurlabs.com

The data below, derived from studies on lithium terephthalate thin films, illustrates the precise control over film properties achievable with ALD/MLD, as characterized by XRR. acs.org

Table 2. Film Thickness and Density of Lithium Terephthalate vs. Deposition Cycles (at 200 °C).

| Number of Deposition Cycles | Film Thickness (nm) | Film Density (g/cm³) |

|---|---|---|

| 100 | ~12 | ~1.75 |

| 200 | ~25 | ~1.80 |

| 300 | ~38 | ~1.82 |

| 400 | ~50 | ~1.85 |

Electrochemical Reaction Mechanisms and Kinetics

Fundamental Lithium Ion Intercalation/Deintercalation Processes

The storage of energy in lithium terephthalate-based electrodes involves the reversible insertion and removal of lithium ions, which is coupled with the redox reactions of the terephthalate (B1205515) molecule. Unlike traditional inorganic intercalation hosts, the mechanism in organic electrodes like lithium terephthalate is distinctly molecular. First-principles calculations have been employed to understand the crystal structure modifications of dilithium (B8592608) terephthalate (Li₂TP) during battery cycling, providing insight into the potential profile of the material. diva-portal.org

A related compound, a polymorph of dilithium (2,3-dilithium-oxy)-terephthalate, demonstrates a reversible electrochemical deinsertion/insertion process. semanticscholar.org This process is characterized by a symmetric profile in Galvanostatic Intermittent Titration Technique (GITT) measurements, suggesting that the kinetic limitations are similar during both charge and discharge cycles. semanticscholar.org The fundamental process relies on the ability of the organic host structure to accommodate lithium ions and facilitate the associated electron transfer.

The electrochemical activity of terephthalates is rooted in the redox reactions of the carbonyl (C=O) groups within the carboxylate moieties. Conjugated dicarboxylates, such as terephthalate, are recognized as promising candidates for negative electrodes in lithium-ion batteries due to their thermal stability, rate capability, and high capacity. diva-portal.org

The redox potential of these organic compounds is a key characteristic. For instance, dimethyl terephthalate (DMT), a derivative, is a redox-active molecule with a redox potential of approximately 1.5 V versus Li+/Li. dntb.gov.uametzger-group.commaterials-science.infobohrium.com This redox activity allows it to act as a shuttle, accepting an electron at the negative electrode and donating it at the positive electrode, a process that, while demonstrating the core redox functionality of the terephthalate group, can lead to undesirable self-discharge in practical battery applications. researchgate.net The fundamental mechanism involves the reversible reduction and oxidation of the carbonyl centers, which serve as the electron storage sites.

Electron transfer is a critical step in the electrochemical cycling of lithium terephthalate. The process involves the movement of electrons to and from the terephthalate molecule, synchronized with the transport of lithium ions to maintain charge neutrality. researchgate.net In the context of a battery, an electron is transferred to the terephthalate molecule at the negative electrode during charging (reduction), and an electron is lost at the positive electrode during discharging (oxidation). researchgate.net

Theoretical studies on redox solids provide a framework for understanding this process, defining the electrochemical potential of the electron and the Fermi level for the redox couple. nih.gov The efficiency of these electron transfer pathways is crucial for the rate capability of the electrode material. In related systems, such as conversion-type electrodes, the presence of catalytic nanoparticles has been shown to facilitate electron transfer by lowering kinetic barriers, a principle that highlights the importance of the electrode's microenvironment in promoting efficient charge transfer. pnas.org

The interaction between lithium cations and the oxygen atoms of the carboxylate groups is central to the electrochemical mechanism. The coordination of lithium ions changes as they are inserted into or removed from the host structure, and this evolution is strongly linked to the nature of the redox reaction. diva-portal.org

A key finding in the study of dilithium terephthalate (Li₂TP) is that it undergoes a disproportionation reaction during its electrochemical cycle. diva-portal.org A disproportionation reaction is a specific type of redox reaction where a species in an intermediate oxidation state is simultaneously oxidized and reduced to form two different products. youtube.comyoutube.com

Computational studies have revealed that Li₂TP follows this distinct mechanism, which contrasts with the sequential redox reactions observed in other derivatives like diethyl terephthalate. diva-portal.org This difference in reaction pathway was found to be strongly correlated with the evolution of the lithium ion coordination number as lithium is inserted into the host material. diva-portal.org Understanding this mechanism is crucial for predicting and controlling the electrochemical behavior of terephthalate-based electrodes.

The aromatic core of the terephthalate molecule influences its electrochemical properties. The interaction between the lithium cation and the π-system of the aromatic ring has been studied using computational methods. nih.gov These studies show that the aromatic ring directly interacting with the lithium cation experiences a slight but significant reduction in its aromatic character. nih.gov

Electrochemical Performance Analysis

The electrochemical performance of materials based on lithium terephthalate and its derivatives is evaluated based on several key metrics, including operating voltage, capacity, cyclability, and rate capability.

Dilithium terephthalate belongs to the family of conjugated dicarboxylates, which have shown potential for high capacity, good rate capability, and high cyclability as anode materials. diva-portal.org A specific polymorph of a related compound, dilithium (2,3-dilithium-oxy)-terephthalate (referred to as the β-phase), operates at a potential of 3.1 V vs. Li+/Li. semanticscholar.org This represents a significant positive shift of +250 mV compared to a previously reported polymorph (α-phase). semanticscholar.org However, the performance of this specific material was impeded by a large polarization, which limited the capacity recovered during cycling. semanticscholar.org

The performance data for dimethyl terephthalate (DMT), while not a direct salt, provides insight into the behavior of the terephthalate redox core. In LFP/graphite (B72142) cells, DMT was found to lower the coulombic efficiency, increase charge endpoint capacity slippage, and accelerate self-discharge, which are generally undesirable performance characteristics for a battery but highlight the molecule's potent redox activity. metzger-group.combohrium.com

Data Tables

Table 1: Electrochemical Properties of Terephthalate Derivatives

| Compound | Role/Type | Redox Potential (vs. Li⁺/Li) | Key Performance Characteristic | Source(s) |

| Dilithium Terephthalate (Li₂TP) | Anode Material | Not specified | Undergoes a disproportionation redox reaction. | diva-portal.org |

| Dimethyl Terephthalate (DMT) | Redox Shuttle | ~1.5 V | Lowers coulombic efficiency and increases self-discharge. | dntb.gov.uametzger-group.com |

| Dilithium (2,3-dilithium-oxy)-terephthalate (β-phase) | Cathode Material | 3.1 V | +250 mV potential shift vs. α-phase; large polarization. | semanticscholar.org |

| Dilithium (2,3-dilithium-oxy)-terephthalate (α-phase) | Cathode Material | ~2.85 V | Lower operating potential compared to β-phase. | semanticscholar.org |

Table 2: Comparison of Redox Mechanisms in Terephthalate Compounds

| Compound | Primary Redox Mechanism | Correlating Factor | Source(s) |

| Dilithium Terephthalate (Li₂TP) | Disproportionation Reaction | Li coordination number evolution upon Li insertion. | diva-portal.org |

| Diethyl Terephthalate (Et₂Li₀TP) | Sequential Redox Reactions | Li coordination number evolution upon Li insertion. | diva-portal.org |

Cyclic Voltammetry (CV) for Redox Behaviors

Cyclic voltammetry is a fundamental electrochemical technique used to study the redox behavior of materials. jecst.orgjecst.org For lithium terephthalate, CV reveals the potentials at which oxidation and reduction reactions occur. bohrium.com Studies have shown that lithium terephthalate exhibits redox activity, with a notable reduction potential around 0.8 V versus Li⁺/Li. acs.org This low redox potential makes it an attractive candidate for an anode material. The shape and separation of the anodic and cathodic peaks in a cyclic voltammogram provide information about the reversibility and kinetics of the electrochemical reactions. jecst.orgjecst.org For instance, a quasi-reversible process, which is common for Li⁺ intercalation reactions, is characterized by peak potentials that shift with varying scan rates. jecst.org

Some research has also explored derivatives of terephthalate. For example, dimethyl terephthalate (DMT), a related compound, shows a redox potential of 1.5 V vs. Li⁺/Li. bohrium.com In other studies, a new polymorph of dilithium (2,3-dilithium-oxy)-terephthalate was found to have a working potential of 3.1 V vs. Li⁺/Li. mdpi.com

Galvanostatic Charge/Discharge Cycling

Galvanostatic charge/discharge cycling is a standard method to evaluate the practical performance of battery materials. biologic.netbiologic.net This technique involves charging and discharging the battery at a constant current between set voltage limits. metrohm.com For lithium terephthalate, these tests reveal its specific capacity, which is a measure of the amount of charge it can store per unit mass. A high gravimetric capacity of 300 mAh/g has been reported for lithium terephthalate. acs.org Furthermore, when cycled to a lower voltage of 0.0 V versus Li/Li⁺, the specific capacity can increase to as high as 522 mAh/g, suggesting further lithium insertion at lower potentials. acs.org The shape of the charge-discharge curves provides information about the phase transitions and reaction mechanisms occurring within the electrode material during cycling. researchgate.netcomsol.jp

Rate Capability Studies

Rate capability refers to the ability of an electrode to maintain its capacity at high charge and discharge rates. rsc.orgnih.gov This is a crucial parameter for applications requiring fast charging and high power output. Lithium terephthalate has demonstrated excellent rate capability. acs.org Even without conductive additives, thin films of lithium terephthalate perform well at high C-rates. For instance, at a C-rate of 6.4 C, it can retain approximately 69% of its initial capacity. acs.org The performance can be further improved by applying a protective coating, such as LiPON, which enhances the stability and capacity retention at high rates. acs.org

Coulombic Efficiency Evaluation

Coulombic efficiency is the ratio of the charge extracted during discharge to the charge supplied during charging and is a key indicator of the reversibility of the electrochemical reactions and the cycle life of a battery. eszoneo.com High coulombic efficiency suggests minimal side reactions and loss of active material. For lithium terephthalate, particularly when coated with a protective layer like LiPON, very high coulombic efficiencies have been achieved. acs.org For example, at a current rate of 3.2 C, an average coulombic efficiency of 99.7% has been reported. acs.org Even at a higher rate of 6.4 C, the coulombic efficiency remains high at an average of 99.8%. acs.org

| Coating | Current Rate (C) | Average Coulombic Efficiency (%) |

| LiPON | 3.2 | 99.7 |

| LiPON | 6.4 | 99.8 |

This table presents the average coulombic efficiency of LiPON-coated lithium terephthalate at different current rates.

Voltage Profiles and Plateaus

The voltage profile of a battery, which is a plot of voltage against capacity or time during charge and discharge, provides valuable information about the electrochemical processes. researchgate.netmdpi.com Lithium terephthalate is known for its flat reduction potential at approximately 0.8 V versus Li⁺/Li. acs.org This flat plateau indicates a two-phase reaction mechanism, similar to what is observed in materials like lithium iron phosphate (B84403) (LiFePO₄) and lithium titanate (Li₄Ti₅O₁₂). mdpi.com The presence of a distinct voltage plateau is advantageous as it allows for a stable output voltage during discharge. psu.edu The specific voltage and length of the plateau can be influenced by factors such as the material's crystal structure and the cycling conditions. mdpi.comresearchgate.net

Interfacial Phenomena in Electrochemical Cells

The interface between the electrode and the electrolyte plays a critical role in the performance and stability of a battery. The formation of a solid electrolyte interphase (SEI) is a key interfacial phenomenon.

Solid Electrolyte Interphase (SEI) Formation and Evolution

The solid electrolyte interphase (SEI) is a passivation layer that forms on the anode surface during the initial charging cycles due to the electrochemical reduction of the electrolyte. youtube.comnih.gov A stable and ionically conductive SEI is crucial for the long-term cyclability of a lithium-ion battery, as it prevents continuous electrolyte decomposition while allowing for the transport of lithium ions. youtube.comyoutube.com The composition and properties of the SEI are influenced by the electrolyte components, including salts and additives. nih.gov For lithium terephthalate, the formation of a stable SEI is essential for achieving high coulombic efficiency and long cycle life. acs.org Studies have shown that a well-insulating SEI layer, for instance, one derived from vinylene carbonate, can prevent unwanted side reactions. bohrium.com The evolution of the SEI is a dynamic process, and its stability can be affected by factors such as cycling and temperature. youtube.comnih.gov Research on SEI formation on other anode materials like silicon and lithium titanate provides insights that can be relevant to understanding and optimizing the SEI on lithium terephthalate. researchgate.net

Dissolution Mechanisms of Active Material in Electrolytes

The dissolution of active material into the electrolyte is a critical degradation mechanism in lithium-ion batteries, impacting long-term cyclability and performance. For electrodes based on terephthalic acid, lithium salt, the dissolution process is primarily a chemical interaction between the electrode surface and components of the electrolyte. diva-portal.org This is distinct from mechanisms solely based on charge disproportionation. diva-portal.org

A key driver for this dissolution is the presence of acidic species within the electrolyte, which can be generated from the decomposition of the lithium salt, such as lithium hexafluorophosphate (B91526) (LiPF₆). diva-portal.org The degradation of LiPF₆ can produce hydrogen fluoride (B91410) (HF), which then reacts with the active material in an acid-base interaction, leading to its dissolution. diva-portal.org The oxidative degradation of electrolyte solvents, like ethylene (B1197577) carbonate (EC), can also contribute indirectly by generating species that accelerate the formation of these acidic compounds. diva-portal.org

The composition of the electrolyte, particularly the choice of the lithium salt anion, significantly influences the rate and mechanism of dissolution. researchgate.netnih.gov Studies on various cathode materials have demonstrated that anions like hexafluorophosphate (PF₆⁻) and perchlorate (B79767) (ClO₄⁻) can accelerate the dissolution of active materials compared to anions such as bis(trifluoromethanesulfonyl)imide (TFSI⁻). researchgate.net This suggests that the coordination environment of the lithium ions and the reactivity of the anion itself play a crucial role in the stability of the electrode-electrolyte interface. nih.gov Once dissolved, these metal-containing species can migrate through the electrolyte and participate in further parasitic reactions, potentially acting as catalysts for continued electrolyte decomposition. researchgate.net

Table 1: Influence of Electrolyte Anions on Active Material Dissolution

| Electrolyte Anion | Effect on Dissolution | Reference |

|---|---|---|

| Hexafluorophosphate (PF₆⁻) | Accelerates dissolution, partly due to HF formation. | diva-portal.orgresearchgate.net |

| Perchlorate (ClO₄⁻) | Can accelerate dissolution compared to TFSI⁻. | researchgate.netnih.gov |

Morphology Changes During Electrochemical Cycling

The morphology of the active material in a lithium terephthalate electrode undergoes significant changes during repeated charge and discharge cycles. These transformations are driven by the mechanical stresses of lithium ion insertion and extraction, as well as interactions with the electrolyte. During cycling, a redistribution of the active material can occur, leading to changes in the surface topography, such as wrinkling and the formation of pits. researchgate.net

These morphological changes are influenced by several factors including stresses within the material, surface energy, and diffusion rates. researchgate.net The repeated volume changes during lithiation and delithiation can lead to particle cracking and loss of electrical contact, degrading performance over time. A common failure mode involves the partial oxidation of the active material and the formation of voids at the interface between the active material and the current collector. researchgate.net This process increases interfacial resistance and leads to a rapid loss of capacity. researchgate.net

Observations from cycling lithium metal anodes, which share some phenomenological similarities, show that the surface can become corroded and altered, with changes directly correlating to features in the voltage-time plots. researchgate.net The goal of advanced battery design is often to control these morphological changes. For instance, the use of specific electrolyte additives has been shown to promote more uniform and smooth deposition and stripping of lithium, minimizing the formation of detrimental structures like dendrites and improving cycling stability. rsc.org This highlights the critical role of the electrolyte in mediating the morphological evolution of the electrode surface. rsc.org

Impact of Charge Repulsion Between Carbonyl Moieties

In electrodes based on lithium terephthalate, the redox activity is centered on the organic carbonyl groups. During the charging process (delithiation), lithium ions are extracted from the carboxylate groups (-COO⁻Li⁺), leaving behind negatively charged oxygen atoms. As delithiation proceeds, the increasing density of these negative charges on adjacent carbonyl moieties within the molecular structure leads to significant electrostatic repulsion.

Electrochemical Kinetics Studies

The electrochemical kinetics of lithium terephthalate electrodes govern the rate at which they can be charged and discharged. These kinetics are often not limited by ion diffusion alone but by the rate of the electrochemical reaction itself. rsc.org This is particularly true for conversion-type electrodes where the insertion of lithium ions necessitates a significant rearrangement of the crystal lattice. rsc.org

Kinetic studies on related systems provide a framework for understanding the processes in lithium terephthalate. A comprehensive kinetic model includes several steps: the charge transfer reaction at the interface between the electrolyte and the active material, the diffusion of lithium ions through the lithiated material, and the chemical reaction at the moving phase boundary between the lithiated and unlithiated regions of the active material. harvard.edu

Key parameters used to quantify these kinetics include the exchange current density (j₀), which measures the intrinsic rate of the electron transfer reaction at the interface, and the diffusion coefficient of Li⁺ (DLi⁺), which describes the speed of ion transport within the electrode. epa.gov The composition of the electrolyte, including the solvent and the type of lithium salt, plays a critical role in determining these parameters. epa.gov

Experimental observations reveal the kinetic limitations in practice. For instance, a polymorph of dilithium (2,3-dilithium-oxy)-terephthalate, while operating at a higher potential (3.1 V vs. Li+/Li), suffers from a sluggish two-phase transition and significant polarization (ΔE ≈ 120 mV), which limits the capacity that can be recovered at practical rates. semanticscholar.org This large potential difference points to a kinetically hindered process, which could be due to slow phase boundary migration, slow charge transfer, or strong charge repulsion effects within the structure. semanticscholar.org

Table 2: Key Parameters in Electrochemical Kinetics

| Parameter | Description | Significance | Reference |

|---|---|---|---|

| Exchange Current Density (j₀) | Rate of electron transfer at the electrode-electrolyte interface at equilibrium. | A higher j₀ indicates faster charge transfer kinetics. | epa.gov |

| Li⁺ Diffusion Coefficient (DLi⁺) | Rate of lithium ion movement through the active material. | A higher DLi⁺ allows for faster charging and discharging. | epa.gov |

| Charge/Discharge Polarization (ΔE) | The voltage difference between the charge and discharge plateaus. | A large ΔE (e.g., ~120 mV) indicates sluggish kinetics and energy inefficiency. | semanticscholar.org |

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become an essential tool for investigating the properties of battery materials from first principles. It allows for the accurate prediction of various characteristics, including electronic structure, electrochemical potential, and ion diffusion kinetics, which are fundamental to the performance of lithium terephthalate (B1205515) in energy storage applications.

DFT calculations are employed to model the electronic structure of lithium terephthalate, providing insights into its stability and reactivity. Functionals like the B3LYP hybrid functional, combined with basis sets such as 6-311+G*, have been successfully used to describe molecular systems with ionic interactions, such as lithium carboxylates diva-portal.org.

Studies on related compounds, like dilithium (B8592608) 2-aminoterephthalate, have shown that substitutions on the benzene (B151609) ring can significantly influence the local electronic environment. For instance, an amino group can help stabilize a lithium ion within the molecular structure diva-portal.org. During the electrochemical process, the redox activity is primarily centered on the carbonyl groups of the terephthalate moiety diva-portal.org. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides information on the molecule's reactivity. The energy gap between the HOMO and LUMO is a key parameter, with a smaller gap generally suggesting higher chemical reactivity and better conductivity nii.ac.jp. For organic electrode materials, the electron affinity and the number of lithium atoms are identified as the most critical features in predicting their redox potential nsf.gov.

| Computational Method | Key Findings/Applications | Reference Compound |

|---|---|---|

| DFT (B3LYP/6-311+G*) | Optimization of molecular geometry and analysis of electronic properties. | Dilithium 2-aminoterephthalate diva-portal.org |

| HOMO-LUMO Analysis | Prediction of chemical reactivity and electronic stability. | General Organic Molecules nii.ac.jp |

| Feature Importance Analysis | Electron affinity and number of Li atoms are key predictors of redox potential. | Organic Electrode Materials nsf.gov |

DFT calculations are instrumental in predicting the formal redox potentials of electrode materials. For dilithium terephthalate, the calculated average redox potential is approximately 0.8-0.9 V versus Li⁺/Li⁰ diva-portal.orgmdpi.com. This low operating voltage makes it a suitable candidate for an anode material. The electrochemical behavior is characterized by the redox activity of the carbonyl groups, without the reduction of the unsaturated carbon-carbon bonds in the benzene ring diva-portal.org.

The reduction process of dilithium terephthalate involves a two-electron transfer, which can lead to the formation of a di-radical compound in its final discharged state chinesechemsoc.org. The redox chemistry of carbonyl-based organic materials typically involves the conversion between a carbonyl group (C=O) and an enolate (C–OLi) chinesechemsoc.org. Computational studies on derivatives, such as dilithium (2,3-dilithium-oxy)-terephthalate, have shown that molecular structure modifications can significantly increase the operating potential, with values reaching 2.85 V and even 3.1 V in a different polymorph, making them suitable for cathode applications mdpi.com.

| Compound | Predicted Redox Potential (vs. Li⁺/Li⁰) | Key Redox Mechanism |

|---|---|---|

| Dilithium terephthalate | ~0.8 - 0.9 V diva-portal.orgmdpi.com | Two-electron reduction of carbonyl groups chinesechemsoc.org |

| Dilithium (2,3-dilithium-oxy)-terephthalate (α-phase) | 2.85 V mdpi.com | - |

| Dilithium (2,3-dilithium-oxy)-terephthalate (β-phase) | 3.1 V mdpi.com | - |

For example, in dilithium 2-aminoterephthalate, the amino group was found to significantly contribute to the stabilization of lithium within the structure. The energy difference between a lithium ion oriented toward the stabilizing amino group versus one oriented away was calculated to be a significant 26.2 kJ/mol diva-portal.org. This highlights that functional groups play a crucial role in the coordination and binding of lithium ions. DFT studies on various ion-solvent complexes have established a correlation between binding energy and changes in the electronic structure, such as the LUMO energy levels and the Li-O bond length qianggroup.com. The coordination environment around the Li⁺ ion, whether it involves monodentate or bidentate bonding with anions, also strongly influences the energetics of solvation and the stability of the lithiated complex nsf.govfrontiersin.orgpolimi.it.

The electronic conductivity of an electrode material is a key factor for its rate capability. DFT is used to calculate the electronic band structure and the density of states (DOS), from which the bandgap can be determined. A smaller bandgap is generally indicative of higher electronic conductivity.

Lithium terephthalate, like most organic electrode materials, is known to have intrinsically low electronic conductivity rsc.org. Computational studies have quantified this by calculating the bandgap. For the charged state of dilithium terephthalate, the bandgap energy was computationally determined to be 0.2318 eV researchgate.net. This small bandgap in the charged state suggests that conductivity may be enhanced during the electrochemical process. The analysis of band structure and DOS provides a comprehensive understanding of the electronic properties, which can be used to design materials with tailored electronic characteristics for various applications youtube.com.

| Property | Computational Finding | Implication |

|---|---|---|

| Electronic Conductivity | Intrinsically low for organic materials rsc.org | Potentially limits high-rate performance. |

| Bandgap Energy (Charged State) | 0.2318 eV researchgate.net | Suggests improved conductivity upon lithiation/delithiation. |

The rates of electron transfer in electrochemical reactions are governed by parameters described by Marcus theory, including the reorganization energy (λ) and the electronic coupling between reactant and product states. The reorganization energy represents the energy required to change the geometry of the molecule and the surrounding solvent molecules from the equilibrium geometry of the reactant to that of the product.

While specific DFT calculations for the reorganization energy and electron coupling of lithium terephthalate were not found in the reviewed literature, the methodologies for their computation are well-established. The total reorganization energy is a sum of the inner-sphere (molecular geometry changes) and outer-sphere (solvent reorientation) contributions wsu.edu. Methods like the Nelsen's four-point method can be used in conjunction with DFT to evaluate the inner-sphere reorganization energies researchgate.net. Constrained DFT (CDFT) is another powerful technique used to construct the diabatic states of electron transfer, from which the inner reorganization energy can be directly calculated nih.gov. These computational tools are crucial for understanding the kinetics of charge transfer at the electrode-electrolyte interface and for designing materials with faster reaction rates researchgate.netnih.gov.

The mobility of lithium ions within the electrode material is a critical factor for battery performance, especially at high charge and discharge rates. Low activation energy for diffusion corresponds to faster Li-ion transport. DFT, combined with methods like the Nudged Elastic Band (NEB), is a powerful tool for calculating the minimum energy pathways and associated activation barriers for ion migration aps.orgmdpi.com.

Specific activation energy values for Li-ion diffusion in lithium terephthalate have not been detailed in the provided search results. However, the computational protocols for determining these values are well-developed for various cathode, anode, and solid-electrolyte materials nih.govnih.gov. The process involves identifying potential diffusion pathways for a single lithium vacancy or interstitial and then calculating the energy profile along this path. For example, in the solid electrolyte β-Li₃PS₄, activation energies for Li-ion diffusion were calculated to be between 0.25 eV and 0.43 eV depending on the crystallographic direction aps.org. These computational approaches can elucidate the preferred diffusion pathways, whether they are one-, two-, or three-dimensional, and provide quantitative data that is essential for predicting the rate capability of electrode materials nsf.gov.

Ab Initio Molecular Dynamics Simulations

Ab initio molecular dynamics (AIMD) is a computational method that simulates the time evolution of a system of atoms and electrons by solving the equations of motion for the atoms while simultaneously calculating the interatomic forces from first-principles electronic structure calculations, typically using Density Functional Theory (DFT). This approach provides a detailed, dynamic picture of atomic-level processes.

AIMD simulations have been employed to investigate key aspects of lithium terephthalate, particularly in the context of its use as an anode material in lithium-ion batteries. Studies have focused on understanding the processes of thin film formation, lithiation (the insertion of lithium ions), and the reactivity of lithium terephthalate with electrolytes. rsc.orgfrontiersin.org These simulations can reveal the mechanisms of lithium ion diffusion, structural changes during charging and discharging, and the formation of the solid-electrolyte interphase (SEI), which is crucial for battery performance and stability.

One theoretical investigation utilized a combination of DFT and AIMD to explore the electrochemical storage mechanism in dilithium terephthalate. diva-portal.orgdiva-portal.org Such simulations can elucidate the variation in lithium-oxygen coordination during the electrochemical reaction, which is a key factor in the material's performance. diva-portal.org Furthermore, AIMD, in conjunction with other computational techniques, has been used to understand the lithiation limits and charge storage mechanisms in dicarboxylate-based organic electrode materials, including dilithium terephthalate. diva-portal.org By simulating the system at the molecular level, researchers can probe the ability of the organic moiety to accommodate electrons during lithiation, providing insights that complement experimental thermodynamic analysis. diva-portal.org

A study focusing on organic salts as high-rate capability materials for lithium-ion batteries highlighted the low lithium diffusion barrier in dilithium terephthalate, a finding supported by first-principles calculations that often form the basis of AIMD simulations. researchgate.net The insights from these computational studies are critical for understanding and improving the performance of lithium terephthalate in energy storage applications.

Below is a table summarizing the application of AIMD in the study of lithium terephthalate:

Table 1: Applications of Ab Initio Molecular Dynamics Simulations on Lithium Terephthalate

| Studied Phenomenon | Key Insights from AIMD |

|---|---|

| Thin Film Formation | Understanding the initial stages of film growth and structure. |

| Lithiation Process | Elucidating the mechanisms of lithium ion insertion and diffusion. |

| Reactivity | Investigating interactions with electrolyte components and SEI formation. |

| Electrochemical Storage | Determining the role of Li-O coordination in the redox reaction. |

| Charge Storage Limits | Probing the capacity of the organic structure to accommodate charge. |

Global Optimization Methods for Structure Prediction

Global optimization methods are computational techniques used to predict the most stable crystal structure of a compound from its chemical formula alone. These methods explore the potential energy surface of a material to find the arrangement of atoms with the lowest energy, which corresponds to the most stable crystal structure. Common global optimization techniques include evolutionary algorithms and particle swarm optimization (PSO). aps.orgarxiv.orgarxiv.orgnih.govresearchgate.netarxiv.orgictp.ituspex-team.orgsemanticscholar.org

In the context of lithium terephthalate, a Ph.D. thesis by Amitava Banerjee mentions the use of ab initio density functional theory in conjunction with global optimization methods to unveil and understand the structures and properties of energy-relevant materials, including di-lithium terephthalate. diva-portal.orgdiva-portal.org This indicates that such methods have been applied to predict the crystal structure of this compound.

The general workflow for predicting the crystal structure of a compound like lithium terephthalate using a global optimization method, such as an evolutionary algorithm, would involve the following steps:

Generation of an initial population of structures: A set of random, but physically plausible, crystal structures for lithium terephthalate is generated.

Local optimization: The geometry of each structure in the population is optimized to find the nearest local minimum on the potential energy surface. This is typically done using DFT calculations.

Selection of parent structures: The structures are ranked based on their calculated energies, and a selection of the most stable structures (parents) is made.

Generation of new structures (offspring): New structures are generated from the parent structures using operators that mimic natural evolution, such as heredity (combining structural features of parents) and mutation (randomly altering aspects of a structure).

Iteration: The process of local optimization, selection, and generation of new structures is repeated for many generations until the algorithm converges on a global minimum energy structure.

Particle swarm optimization follows a similar principle but is inspired by the social behavior of bird flocking or fish schooling. In PSO, each potential crystal structure is a "particle" in the search space. The particles "fly" through the search space, adjusting their trajectory based on their own best-found position and the best-found position of the entire swarm, ultimately converging on the global minimum. aps.orgarxiv.orgarxiv.orgictp.itresearchgate.net

The application of these methods to lithium terephthalate is crucial for understanding its fundamental crystallographic properties, which in turn influence its electrochemical behavior, such as ionic conductivity and structural stability during cycling in a battery.

Below is a data table outlining the general principles of global optimization methods for crystal structure prediction:

Table 2: Principles of Global Optimization Methods for Crystal Structure Prediction

| Method | Principle | Key Features |

|---|---|---|

| Evolutionary Algorithms | Mimics natural selection. | Uses concepts of population, heredity, and mutation to evolve towards the most stable structure. |

| Particle Swarm Optimization | Inspired by social behavior. | Particles representing crystal structures move through the search space, influenced by local and global best-found solutions. |

Advanced Materials Design and Modifications

Molecular Engineering Approaches

Molecular engineering offers a powerful toolkit to precisely control the electronic and structural properties of lithium terephthalate (B1205515) at the molecular level. nih.govresearchgate.net By strategically altering the terephthalate backbone, researchers can fine-tune its electrochemical behavior.

Functionalization of Terephthalate Backbone (e.g., Amino Groups) to Tune Redox Potentials

The introduction of functional groups onto the terephthalate backbone is a key strategy for modulating the redox potential of lithium terephthalate. The incorporation of amino groups (–NH2), which act as Lewis basic sites, has been a subject of investigation. rsc.orguq.edu.au The synthesis of amino-functionalized metal-organic frameworks using 2-aminoterephthalic acid has demonstrated the feasibility of incorporating these groups. rsc.orguq.edu.au While these studies often focus on metal-organic frameworks with other metals like magnesium and cobalt, the principles can be extended to lithium salts. rsc.orguq.edu.au The presence of an amino group can influence the electron density of the aromatic ring, thereby affecting the redox potential. researchgate.net Specifically, electron-donating groups like –NH2 are known to decrease redox potentials. researchgate.net This functionalization can be achieved through various synthetic routes, including the use of 2-aminoterephthalic acid as a starting material. rsc.orguq.edu.au The resulting amino-functionalized terephthalates can then be lithiated to produce the desired lithium salt. Further research into the direct synthesis and electrochemical characterization of amino-functionalized lithium terephthalate is needed to fully elucidate its potential. nih.govrsc.org

Rational Design through Substituent Effects

The rational design of lithium terephthalate derivatives through the strategic placement of various substituents on the aromatic ring is a promising approach to tailor its electrochemical properties. The electronic effects of substituents—whether they are electron-donating or electron-withdrawing—play a crucial role in modifying the redox potential of the molecule. researchgate.net